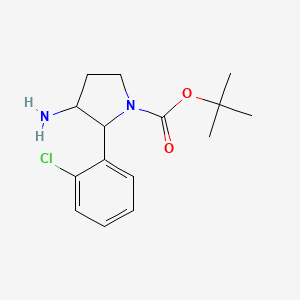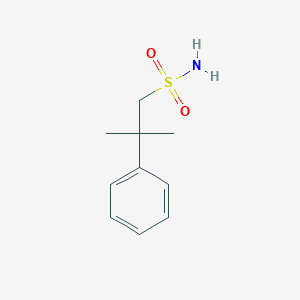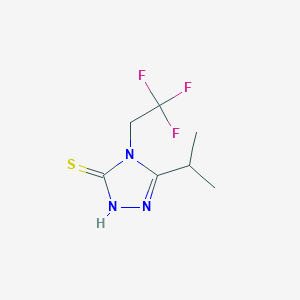
(1-Bromopentan-2-YL)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromopentan-2-YL)cyclohexane is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a bromopentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopentan-2-YL)cyclohexane typically involves the bromination of pentan-2-ylcyclohexane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds as follows: [ \text{C11H22} + \text{Br2} \rightarrow \text{C11H21Br} + \text{HBr} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where bromination is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromopentan-2-YL)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of pentan-2-ylcyclohexanol, pentan-2-ylcyclohexanenitrile, etc.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of pentan-2-ylcyclohexane.
Applications De Recherche Scientifique
(1-Bromopentan-2-YL)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Bromopentan-2-YL)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or free radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Cyclopentane: A smaller ring structure with similar chemical properties.
1-Bromocyclohexane: A brominated cyclohexane without the pentan-2-yl group.
Propriétés
Formule moléculaire |
C11H21Br |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
1-bromopentan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-2-6-11(9-12)10-7-4-3-5-8-10/h10-11H,2-9H2,1H3 |
Clé InChI |
USZZOSSRIVWGOV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CBr)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)

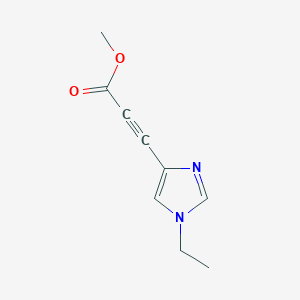
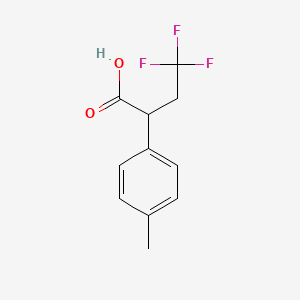

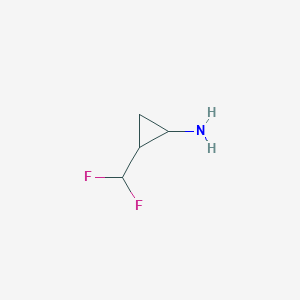
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
